molecular formula C18H19ClF3NO B7496195 N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide

Cat. No. B7496195
M. Wt: 357.8 g/mol
InChI Key: NPIHVDZHCFHAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide, also known as CFTR(inh)-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in maintaining the balance of salt and water in the lungs and other organs. Mutations in the CFTR gene lead to cystic fibrosis (CF), a life-threatening genetic disorder that affects approximately 70,000 people worldwide. CFTR(inh)-172 has been shown to be a potent and selective inhibitor of CFTR, making it a promising candidate for the treatment of CF.

Mechanism of Action

N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 binds to a specific site on the N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide protein, known as the regulatory domain, and prevents the channel from opening. This leads to a decrease in chloride secretion and an increase in sodium absorption, which disrupts the balance of salt and water in the lungs and other organs. N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 is a reversible inhibitor, meaning that its effects can be reversed by removing the compound.
Biochemical and Physiological Effects
N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide-mediated chloride secretion, it has been shown to reduce inflammation and mucus production in the airways of CF patients. N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 has also been shown to improve lung function and reduce bacterial colonization in animal models of CF.

Advantages and Limitations for Lab Experiments

N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 has several advantages as a research tool. It is a highly specific inhibitor of N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide, meaning that it does not affect other ion channels or transporters. It is also reversible, allowing researchers to control the duration of N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide inhibition. However, N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 has some limitations. It is relatively expensive compared to other N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide inhibitors, and its effects can be variable depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172. One area of focus is the development of more potent and selective N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide inhibitors that can be used as therapeutics for CF. Another area of interest is the identification of novel targets for CF therapy, such as alternative chloride channels or transporters. Finally, there is ongoing research on the mechanisms of N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide regulation and the development of new tools to study N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide function in health and disease.

Synthesis Methods

N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 was first synthesized by Verkman et al. in 2003. The synthesis involves the reaction of 2-chloro-5-trifluoromethylbenzoic acid with 1-adamantylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide. The amide is then chlorinated with thionyl chloride to give N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 in high yield.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 has been widely used as a research tool to study the function of N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide and its role in CF. It has been shown to inhibit N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide-mediated chloride secretion in various cell types, including airway epithelial cells, intestinal epithelial cells, and sweat gland cells. N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide(inh)-172 has also been used to investigate the mechanisms of N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide regulation and to identify potential therapeutic targets for CF.

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClF3NO/c19-14-2-1-13(18(20,21)22)6-15(14)23-16(24)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIHVDZHCFHAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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